Welcome to the BenchChem Online Store!
molecular formula C11H22N6 B8339751 2-Amino-4,6-bis(monobutylamino)-1,3,5-triazine

2-Amino-4,6-bis(monobutylamino)-1,3,5-triazine

Cat. No. B8339751
M. Wt: 238.33 g/mol
InChI Key: NIHZJKGHPMGDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130332

Procedure details

18.5 g (0.1 mol.) of cyanuric chloride was dissolved in 150 mL of acetonitrile. The solution was cooled to 0° C. and the cooled solution was dropwise added, while stirring, with a solution of 7.3 g (0.1 mol.) of butylamine in 20 mL of water over one hour in such a manner that the reaction temperature did not raise over 5° C. While further continuing the stirring, a solution of 10.0 g (0.1 mol.) of potassium hydrogencarbonate in 100 mL of water was dropwise added to the mixture at the same temperature and stirred for three hours. After the completion of the conversion of the resulting product into 2-butylamino-4,6-dichloro-1,3,5-tirazine was recognized by a high-performance liquid chromatography, 24.3 g (0.4 mol.) of an aqueous 28-% ammonium solution were added. The temperature was raised to 50° C. and the reaction was carried out for five hours. After the cooling, an obtained product was separated through filtration and washed fully with a large amount of water. An obtained crude product was suspended in 100 mL of water and added with 29.2 g (0.4 mol.) of butylamine and reacted for six hours under heating and refluxing. After the completion of the cooling, the resulting product was added with 200 mL of toluene and vigorously stirred and then, the aqueous layer was separated. Further, after the toluene layer was thrice washed with each 150 mL of water, toluene was distilled off from the organic layer under heating and reduced pressure to obtain 22.1 g of 2-amino-4,6-bis-(n-butylamino)-1,3,5-triazine (yield: 93%).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
24.3 g
Type
reactant
Reaction Step Five
Quantity
29.2 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[NH4+:20]>C(#N)C.O.C1(C)C=CC=CC=1>[NH2:20][C:2]1[N:4]=[C:5]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:7]=[C:8]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
24.3 g
Type
reactant
Smiles
[NH4+]
Step Six
Name
Quantity
29.2 g
Type
reactant
Smiles
C(CCC)N
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the cooled solution was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
did not raise over 5° C
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 50° C.
WAIT
Type
WAIT
Details
the reaction was carried out for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the cooling, an obtained product was separated through filtration
WASH
Type
WASH
Details
washed fully with a large amount of water
CUSTOM
Type
CUSTOM
Details
An obtained crude product
CUSTOM
Type
CUSTOM
Details
reacted for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
STIRRING
Type
STIRRING
Details
vigorously stirred
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
Further, after the toluene layer was thrice washed with each 150 mL of water, toluene
DISTILLATION
Type
DISTILLATION
Details
was distilled off from the organic layer
TEMPERATURE
Type
TEMPERATURE
Details
under heating

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)NCCCC)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 185.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.